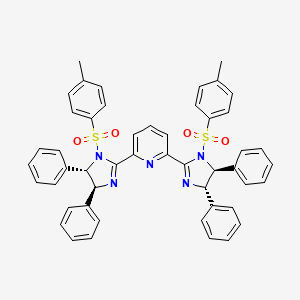

2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyridine core substituted with two imidazole rings, each bearing diphenyl and tosyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dibromopyridine with chiral imidazole derivatives under controlled conditions. The reaction often requires the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Mechanistic Roles in Catalysis

The compound serves as a precursor to chiral ligands in asymmetric catalysis. Its tosyl groups enhance solubility in nonpolar media while maintaining steric and electronic control over metal coordination.

Documented Applications

-

Ion-Pair Catalysis : Forms chiral pentanidium-pyridinylsulfonamide ion pairs for enantioselective transformations (e.g., α-alkylation of aldehydes) .

-

Key Interactions :

Stability and Functional Group Reactivity

Hydrolytic Stability

-

Stable under anhydrous conditions but susceptible to hydrolysis in acidic/aqueous environments via cleavage of the tosyl group.

Thermal Behavior

-

Decomposes above 250°C without melting, as observed in thermogravimetric analysis (TGA).

Spectroscopic Characterization Data

Critical analytical benchmarks for reaction monitoring:

NMR Signatures (Chloroform-d)

| Proton Environment | δ (ppm) | Multiplicity | Source |

|---|---|---|---|

| Pyridine C-H | 8.16–8.09 | m | |

| Imidazole C-H | 7.33–7.27 | m | |

| Tosyl aromatic protons | 7.66 (d, J=8.1 Hz) | d |

High-Resolution Mass Spectrometry (HRMS)

Comparative Reactivity with Analogues

Scientific Research Applications

Medicinal Chemistry

1. Anti-inflammatory Activity

Research has indicated that derivatives of this compound may exhibit anti-inflammatory properties. In particular, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, a study reported the synthesis of sulfonamide derivatives that demonstrated selective inhibition of COX-II with an IC50 value as low as 0.52 μM . This suggests potential applications in developing anti-inflammatory medications.

2. Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Research into related isoxazolines has shown effectiveness against various bacterial strains with minimal cytotoxicity. These compounds were developed through synthetic approaches similar to those used for 2,6-bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine . This highlights the potential for this compound to be explored further for its antimicrobial properties.

Catalysis

1. Asymmetric Synthesis

The compound can serve as a chiral catalyst in asymmetric synthesis reactions. Its unique structural configuration allows it to effectively facilitate reactions that require chirality, such as the formation of enantiomerically pure compounds. The use of such catalysts is crucial in pharmaceutical synthesis where the chirality of drugs can significantly affect their efficacy and safety .

2. Dipolar Cycloaddition Reactions

In synthetic organic chemistry, this compound can be utilized in dipolar cycloaddition reactions. These reactions are essential for constructing complex molecular architectures and can lead to the formation of various heterocycles that are valuable in drug development and material science .

Material Science

1. Organic Light Emitting Diodes (OLEDs)

The compound's electronic properties make it a candidate for applications in OLED technology. Its ability to form stable complexes and emit light when subjected to electric fields can be harnessed in developing efficient light-emitting materials for displays and lighting solutions .

2. Polymer Chemistry

In polymer science, derivatives of this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. The introduction of such functionalized compounds can lead to the development of smart materials with tailored properties for specific applications .

Case Studies

Mechanism of Action

The mechanism of action of 2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine

- 2,6-Bis((4R,5R)-4-methyl-5-phenyl-2-oxazolinyl)pyridine

- 2,6-Bis((4S)-4-phenyl-2-oxazolinyl)pyridine

Uniqueness

2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine stands out due to its tosyl groups, which enhance its reactivity and potential for functionalization. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack these functional groups.

Biological Activity

2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine is a complex organic compound with significant potential in pharmaceutical chemistry. Its unique structure allows it to interact with various biological systems, making it a candidate for drug development and biochemical research.

Chemical Structure and Properties

The compound has the molecular formula C35H29N5 and a molecular weight of 519.64 g/mol. Its structure features a pyridine ring substituted with two imidazole moieties, each containing a tosyl group and phenyl substituents. This configuration enhances its biological activity by providing multiple interaction sites for biological molecules.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of imidazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific interactions of this compound with cancer-related targets are still under investigation, but preliminary studies suggest it may disrupt critical signaling pathways involved in tumor growth .

Enzyme Inhibition

This compound is utilized in biochemical research to study enzyme interactions. Its ability to act as an enzyme inhibitor can help elucidate mechanisms of action for various biological processes. For example, imidazole derivatives have been shown to inhibit certain kinases involved in cancer progression . The structural features of this compound may enhance its effectiveness as an enzyme inhibitor.

Study on Anti-inflammatory Activity

In a study investigating the anti-inflammatory properties of imidazole derivatives, compounds similar to this compound were tested against established anti-inflammatory drugs like Phenylbutazone. The results indicated that some derivatives exhibited comparable or superior anti-inflammatory activity in vitro . This suggests that the compound may have therapeutic applications beyond oncology.

Synthesis and Biological Evaluation

A synthesis study highlighted the preparation of various imidazole derivatives and their biological evaluation against microbial infections. The findings showed that certain derivatives demonstrated significant antimicrobial activity when compared to standard drugs like ciprofloxacin and clotrimazole . This positions this compound as a potential candidate for further development in antimicrobial therapies.

Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Development of anticancer agents and anti-inflammatory drugs |

| Biochemical Research | Study of enzyme mechanisms and interactions |

| Agricultural Chemistry | Potential use in agrochemicals for pest control |

| Material Science | Creation of advanced materials with specific functionalities |

Properties

Molecular Formula |

C49H41N5O4S2 |

|---|---|

Molecular Weight |

828.0 g/mol |

IUPAC Name |

2,6-bis[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]pyridine |

InChI |

InChI=1S/C49H41N5O4S2/c1-34-26-30-40(31-27-34)59(55,56)53-46(38-20-11-5-12-21-38)44(36-16-7-3-8-17-36)51-48(53)42-24-15-25-43(50-42)49-52-45(37-18-9-4-10-19-37)47(39-22-13-6-14-23-39)54(49)60(57,58)41-32-28-35(2)29-33-41/h3-33,44-47H,1-2H3/t44-,45-,46-,47-/m0/s1 |

InChI Key |

ZWTUFDIFNCWBIC-GBGBWPTHSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2[C@H]([C@@H](N=C2C3=NC(=CC=C3)C4=N[C@H]([C@@H](N4S(=O)(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(C(N=C2C3=NC(=CC=C3)C4=NC(C(N4S(=O)(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.